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Compound of Interest

3-Phenyloxetan-3-amine
Compound Name:
hydrochloride

Cat. No.: B581544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Phenyloxetan-3-amine hydrochloride (CoH12CINO), a key intermediate in pharmaceutical
synthesis. Due to the limited availability of published experimental spectra for this specific salt,
this document presents predicted data based on established spectroscopic principles,
alongside detailed, generalized experimental protocols for acquiring such data. This guide is
intended to serve as a practical resource for researchers in the synthesis, characterization, and
application of this compound.

Chemical Structure and Properties

e |IUPAC Name: 3-Phenyloxetan-3-amine hydrochloride

CAS Number: 1211284-11-5[1]

Molecular Formula: CoH12CINOJ[1]

Molecular Weight: 185.65 g/mol [1]

Structure: w.Chemical structure of 3-Phenyloxetan-3-amine hydrochloride
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Phenyloxetan-3-amine
hydrochloride. These predictions are based on the analysis of its chemical structure and
comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
8.5-9.5 Broad Singlet 3H -NHs*
7.3-7.6 Multiplet 5H Aromatic (CeHs)
) Oxetane Ring (-CHz-
48-5.0 Multiplet 4H

O-CHz2-)

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment

135 - 140 Aromatic (Quaternary C)
128 - 130 Aromatic (CH)

75 - 80 Oxetane Ring (-CHz2-0)

60 - 65 Oxetane Ring (C-NHs*)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

2800 - 3200 Strong, Broad N-H stretch (Ammonium salt)
3000 - 3100 Medium Aromatic C-H stretch

1600, 1490 Medium Aromatic C=C stretch

1500 - 1600 Medium N-H bend (Ammonium salt)
950 - 1000 Strong C-O-C stretch (Oxetane)

690 - 770 Strong Aromatic C-H bend

Mass Spectrometry (MS)

For the hydrochloride salt, the mass spectrum would typically be acquired for the free base, 3-
Phenyloxetan-3-amine (CoH11:NO), which has a monoisotopic mass of 149.0841 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Predicted Fragment

149 [M]* (Molecular ion of the free base)
120 [M - CH20]*

104 [CeHsCNH]*

91 [C7H7]* (Tropylium ion)

77 [CeHs]*

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the molecular structure.
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Materials:

3-Phenyloxetan-3-amine hydrochloride sample

Deuterated solvent (e.g., DMSO-ds)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 or 500 MHz)
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of the solid 3-Phenyloxetan-3-amine
hydrochloride and dissolve it in approximately 0.6-0.7 mL of DMSO-de in a clean, dry vial.

o Transfer to NMR Tube: Transfer the solution to an NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Tune the probe for both *H and 3C frequencies.
» 'H NMR Acquisition:

o Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-
2 seconds).

o

Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o

Reference the spectrum to the residual solvent peak (DMSO at & 2.50 ppm).

[¢]

Integrate the signals and determine the multiplicities.
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e 13C NMR Acquisition:

o Acquire the proton-decoupled 13C spectrum (e.g., 1024-4096 scans, relaxation delay of 2-
5 seconds).

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (DMSO-ds at & 39.52 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

3-Phenyloxetan-3-amine hydrochloride sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in
an agate mortar.

o The mixture should be a fine, homogeneous powder.
e Pellet Formation:
o Transfer the powder to a pellet die.

o Apply pressure using a hydraulic press to form a transparent or translucent pellet.
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e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FTIR instrument.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Collect a background spectrum of the empty sample compartment to subtract atmospheric
and instrumental interferences.

Mass Spectrometry

Objective: To determine the molecular weight of the free base and analyze its fragmentation
pattern.[3]

Materials:

o 3-Phenyloxetan-3-amine hydrochloride sample

 Volatile solvent (e.g., methanol or acetonitrile)

e Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)
Procedure (using LC-MS with ESI):

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent like methanol. The acidic nature of the hydrochloride salt is generally
compatible with positive ion mode ESI.

e Instrument Setup:
o Set up the liquid chromatography system with an appropriate column and mobile phase.

o Optimize the mass spectrometer parameters, including ionization source settings (e.qg.,
capillary voltage, gas flow rates, and temperature) and mass analyzer settings.

o Data Acquisition:

o Inject the sample solution into the LC-MS system.
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o Acquire the mass spectrum in full scan mode to detect the molecular ion.

o If desired, perform fragmentation analysis (MS/MS) by selecting the molecular ion and
subjecting it to collision-induced dissociation.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound like 3-Phenyloxetan-3-amine hydrochloride.
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Caption: General workflow for the spectroscopic characterization of an organic solid.

This guide provides a foundational understanding of the expected spectroscopic properties of
3-Phenyloxetan-3-amine hydrochloride and the methodologies to obtain them. Researchers
can use this information to guide their own experimental work and data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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